molecular formula C7H4BrClN2 B1523551 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-96-3

3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1523551
CAS No.: 1167056-96-3
M. Wt: 231.48 g/mol
InChI Key: AACITGQBOLOMOP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1167056-96-3) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research . This compound serves as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, leveraging its heterocyclic framework to enhance binding affinity to biological targets . Its structure allows for selective functionalization, making it exceptionally valuable for creating targeted therapies and complex nitrogen-containing ring systems . The presence of halogen atoms at the 3- and 5- positions offers distinct sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid diversification for structure-activity relationship (SAR) studies . Beyond oncology, this pyrrolopyridine derivative is also employed in the preparation of agrochemicals and other bioactive molecules . Please handle with care; this product may cause skin and eye irritation and may cause respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACITGQBOLOMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694643
Record name 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-96-3
Record name 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1167056-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine typically follows a three-stage approach:

  • Core Formation: Construction of the pyrrolo[2,3-c]pyridine skeleton through cyclization or transition-metal-catalyzed coupling reactions.
  • Halogenation: Sequential electrophilic substitution to introduce bromine at the 3-position and chlorine at the 5-position.
  • Protection/Functional Group Manipulation: Optional protection of the pyrrole nitrogen to stabilize intermediates or facilitate purification.

This approach ensures regioselective functionalization and high purity of the target compound.

Core Formation of Pyrrolo[2,3-c]pyridine

The pyrrolo[2,3-c]pyridine core is assembled by cyclization reactions, often employing:

  • Knorr-type condensations: Condensation of appropriate amino-pyridine precursors with carbonyl compounds.
  • Transition-metal catalysis: Copper- or palladium-catalyzed C–N bond formation has been reported, for example using CuI and L-proline in DMF at elevated temperatures (100°C), yielding the core in 45–60% yields.

Halogenation Steps

Bromination at the 3-Position

  • Reagents: N-bromosuccinimide (NBS) is the preferred brominating agent.
  • Conditions: Radical initiation with azobisisobutyronitrile (AIBN) under reflux in solvents such as carbon tetrachloride (CCl4) or anhydrous dimethylformamide (DMF) at around 80°C.
  • Outcome: Selective bromination at the 3-position of the pyrrolo[2,3-c]pyridine core with yields reported around 75–78%.

Chlorination at the 5-Position

  • Reagents: Sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly used chlorinating agents.
  • Conditions: Electrophilic chlorination in dichloromethane (CH2Cl2) at low temperatures (0–25°C) to control regioselectivity.
  • Outcome: Introduction of chlorine at the 5-position with yields up to 82%.

Protection of Pyrrole Nitrogen (Optional)

To improve stability and facilitate purification, the pyrrole nitrogen can be protected by carbamate formation:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
  • Conditions: Room temperature in tetrahydrofuran (THF).
  • Yield: High yields (~95%) of the tert-butyl carbamate-protected intermediate.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Pyrrolo[2,3-c]pyridine Core Formation CuI, L-proline, DMF, 100°C 45–60
Bromination (3-position) NBS, AIBN, CCl4, Reflux 75–78
Chlorination (5-position) SO2Cl2, CH2Cl2, 0°C 80–82
Boc Protection (N-H) Boc2O, DMAP, THF, Room Temperature 95

Final isolated yields of this compound after purification typically range from 35% to 50% due to multiple steps and purification losses.

Optimization and Regioselectivity Considerations

  • Regioselectivity: Controlled by the electronic nature of the pyrrolo-pyridine ring and steric effects. The bromination preferentially occurs at the 3-position due to radical stability, while chlorination favors the 5-position under electrophilic conditions.
  • Protecting Groups: Use of protecting groups on the pyrrole nitrogen (e.g., Boc) can prevent side reactions and improve regioselectivity during halogenation.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and purity.
  • Purification: Silica gel chromatography using hexane/ethyl acetate gradients is standard to achieve >95% purity.

Alternative Synthetic Routes and Functionalization

  • Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura or Ullmann couplings can be employed to introduce various substituents at the 5-position starting from 3-bromo-1H-pyrrolo[2,3-c]pyridine derivatives.
  • Regioselective Halogenation: Sequential halogenation can be optimized by controlling reagent stoichiometry, temperature, and solvent polarity to minimize byproducts.
  • Industrial Scale-Up: Continuous flow reactors and automated systems have been proposed for improved scalability and reproducibility.

Summary Table of Key Preparation Methods

Method Step Description Key Reagents/Conditions Yield Range (%) Notes
Core Formation Cyclization or metal-catalyzed coupling CuI, L-proline, DMF, 100°C 45–60 Base scaffold formation
Bromination Radical bromination at 3-position NBS, AIBN, CCl4, reflux 75–78 Radical initiation required
Chlorination Electrophilic chlorination at 5-position SO2Cl2, CH2Cl2, 0°C 80–82 Low temperature for selectivity
Nitrogen Protection Carbamate formation to protect NH Boc2O, DMAP, THF, rt 95 Optional for stability
Purification Chromatography Silica gel, hexane/ethyl acetate gradient Essential for >95% purity

Research Findings and Notes

  • The sequential halogenation strategy is well-established and provides good control over regioselectivity and yield.
  • Radical bromination requires careful control of reaction time and temperature to avoid polybromination.
  • Electrophilic chlorination is sensitive to temperature; low temperatures minimize side reactions such as overchlorination or decomposition.
  • Protection of the pyrrole nitrogen enhances the stability of intermediates and facilitates handling.
  • Analytical methods such as NMR, LC-MS, and HPLC are crucial for confirming structure and purity.
  • Industrial methods focus on continuous flow processes to improve throughput and reproducibility.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The positional arrangement of halogens and the ring fusion pattern critically influence the properties of pyrrolopyridine derivatives. Key comparisons include:

Table 1: Structural and Commercial Comparison of Selected Pyrrolopyridines
Compound Name CAS Number Ring Fusion Substituents Purity (%) Source (Product Code)
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine 1167056-96-3 [2,3-c] 3-Br, 5-Cl 98 Combi-Blocks (QC-5456)
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 866546-09-0 [2,3-b] 3-Br, 5-Cl 97 Combi-Blocks (QC-4828)
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine 1190310-75-8 [3,2-b] 3-Br, 5-Cl 95 Combi-Blocks (QC-3580)
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine 943323-92-0 [2,3-b] 4-Br, 3-Cl 97 Combi-Blocks (QC-2885)

Key Observations :

  • Ring Fusion : The [2,3-c] fusion in the target compound places substituents on adjacent positions compared to [2,3-b] isomers, altering electronic distribution and steric accessibility .
  • Substituent Effects : Bromine at position 3 (electron-withdrawing) and chlorine at position 5 may enhance electrophilic reactivity, as seen in Suzuki coupling reactions of similar brominated pyrrolopyridines .

Electronic and Spectroscopic Differences

  • NMR Shifts : In 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, the aldehyde proton (CHO) resonates at δ 9.93–10.09, while tosyl-protected analogs show upfield shifts due to electron withdrawal . The target compound’s halogen positions may similarly perturb its ^1H/^13C NMR profiles.
  • Cytotoxicity : Pyrrolo[2,3-c]pyridines with chloro substituents demonstrate enhanced activity against EGFR-overexpressing cancer cells (e.g., A431 line), suggesting that the target’s 5-Cl substituent could contribute to bioactivity .

Commercial and Practical Considerations

  • Availability : The target compound is commercially available (e.g., Combi-Blocks, 98% purity), whereas [2,3-b] isomers are more commonly synthesized in-house .
  • Cost : Pricing data () indicates this compound is priced at ¥3181.00/5g, reflecting its specialized applications compared to simpler derivatives like 5-chloro-1H-pyrrolo[2,3-b]pyridine (¥358.00/5g).

Biological Activity

3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that combines a pyrrole ring with a pyridine ring, and the presence of halogen substituents (bromine and chlorine) significantly influences its chemical reactivity and biological properties.

  • Molecular Formula : C7H4BrClN2
  • Molecular Weight : Approximately 227.47 g/mol

The halogen atoms at the 3 and 5 positions enhance the compound's reactivity, making it a valuable intermediate in drug discovery and synthetic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains, particularly in anticancer and antimicrobial applications. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression, as well as its potential for developing novel antimicrobial agents.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Anticancer Inhibits fibroblast growth factor receptors (FGFRs), implicated in cancer cell proliferation.
Antimicrobial Demonstrates activity against various bacterial strains, showing potential as a new antimicrobial agent.
Kinase Inhibition Targets specific kinases associated with cancer, suggesting utility in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves non-covalent interactions with target proteins, including hydrogen bonding and π-π stacking. Its ability to inhibit FGFRs is particularly noteworthy, as these receptors play critical roles in tumor growth and angiogenesis.

Case Study 1: Anticancer Activity

In a study examining the compound's anticancer properties, it was found to significantly inhibit the proliferation of various cancer cell lines. The IC50 values for these effects were reported to be lower than those for conventional chemotherapeutics like cisplatin, indicating a promising therapeutic index.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound NameSimilarity IndexAnticancer ActivityAntimicrobial Activity
5-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine0.80YesModerate
4-Chloro-1H-pyrrolo[2,3-b]pyridine0.77NoLow
This compound 0.80 Yes High

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine?

The synthesis typically involves halogenation and cross-coupling reactions. For example:

  • Halogenation : Bromination of pyrrolo[2,3-c]pyridine precursors using agents like N-bromosuccinimide (NBS) under controlled conditions. Chlorination may involve electrophilic substitution or directed metalation .
  • Cross-Coupling : Suzuki-Miyaura or Sonogashira couplings to introduce substituents. For instance, 5-bromo-3-iodo intermediates react with boronic acids or terminal alkynes using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures at 105°C .
  • Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate or heptane/ethyl acetate is commonly employed .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, deshielded aromatic protons (δ 8.5–9.0 ppm) and coupling constants (J = 2.2–3.0 Hz) indicate pyrrolopyridine core structure .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₇H₅BrClN₂: 238.91) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry. SHELX programs are widely used for structure refinement, particularly with high-resolution data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substitution Patterns : Introduce functional groups (e.g., -NH₂, -CF₃, aryl) at positions 3 and 5 to modulate electronic and steric effects. For example, 3-amino derivatives show enhanced binding in kinase assays .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases) using enzymatic inhibition assays or cellular viability screens. Compare IC₅₀ values to correlate substituent effects with activity .
  • Computational Modeling : Perform docking studies to predict interactions with active sites (e.g., ATP-binding pockets) using software like AutoDock .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Crystallographic Validation : If NMR data conflicts (e.g., overlapping signals), use X-ray crystallography to unambiguously assign positions. SHELXL refinement can resolve disorder or twinning issues .
  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to correlate protons and carbons, especially in crowded aromatic regions .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify NMR interpretation in complex mixtures .

Q. What strategies optimize reaction yields for halogenated intermediates?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency. For example, Pd(PPh₃)₄ improves Suzuki-Miyaura yields to >90% in some cases .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for halogenation or THF/water mixtures for couplings to balance reactivity and solubility .
  • Temperature Control : Gradual heating (e.g., reflux at 120°C) minimizes side reactions in Vilsmeier-Haack formylation steps .

Q. How does the stability of this compound vary under experimental conditions?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the pyrrolopyridine core .
  • pH-Dependent Decomposition : Avoid prolonged exposure to strong acids/bases. Neutral buffers (pH 6–8) are recommended for biological assays .
  • Thermal Stability : Decomposition occurs above 200°C; use low-temperature evaporation (e.g., rotary evaporator at 40°C) during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

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